molecular formula C28H22N2O B14004653 N-Acetyl-2,2'-hydrazofluorene CAS No. 24225-71-6

N-Acetyl-2,2'-hydrazofluorene

Cat. No.: B14004653
CAS No.: 24225-71-6
M. Wt: 402.5 g/mol
InChI Key: BNWLLBQXGNEQKJ-UHFFFAOYSA-N
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Description

N-Acetyl-2,2’-hydrazofluorene is a chemical compound with the molecular formula C28H22N2O. It is also known by its synonym, acetic acid, 1,2-difluoren-2-ylhydrazide . This compound is characterized by its unique structure, which includes two fluorene moieties connected by a hydrazine linkage and an acetyl group.

Preparation Methods

The synthesis of N-Acetyl-2,2’-hydrazofluorene typically involves the reaction of 2,2’-hydrazofluorene with acetic anhydride. The reaction is carried out in an acetic acid environment or a mixture of water and pyridine . The reaction proceeds efficiently when the reaction mixture is heated to temperatures ranging from 50°C to 70°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-Acetyl-2,2’-hydrazofluorene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Acetyl-2,2’-hydrazofluorene has several scientific research applications:

Mechanism of Action

The mechanism by which N-Acetyl-2,2’-hydrazofluorene exerts its effects involves its interaction with specific molecular targets. The hydrazine linkage in the compound allows it to form stable complexes with various biological molecules, potentially inhibiting or modifying their activity . The acetyl group may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

N-Acetyl-2,2’-hydrazofluorene can be compared with other similar compounds such as:

    N-Acetyl-2,2’-hydrazobiphenyl: Similar structure but with biphenyl moieties instead of fluorene.

    N-Acetyl-2,2’-hydrazonaphthalene: Contains naphthalene moieties.

    N-Acetyl-2,2’-hydrazopyrene: Features pyrene moieties.

The uniqueness of N-Acetyl-2,2’-hydrazofluorene lies in its specific structure, which includes fluorene moieties, providing distinct chemical and physical properties .

Properties

CAS No.

24225-71-6

Molecular Formula

C28H22N2O

Molecular Weight

402.5 g/mol

IUPAC Name

N,N'-bis(9H-fluoren-2-yl)acetohydrazide

InChI

InChI=1S/C28H22N2O/c1-18(31)30(24-11-13-28-22(17-24)15-20-7-3-5-9-26(20)28)29-23-10-12-27-21(16-23)14-19-6-2-4-8-25(19)27/h2-13,16-17,29H,14-15H2,1H3

InChI Key

BNWLLBQXGNEQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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